N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of fluorinated aromatic rings, a pyridazine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine.
Introduction of the Sulfanylacetamide Group: This step involves the reaction of the pyridazine derivative with a suitable thiol compound under basic conditions to form the sulfanylacetamide linkage.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorinated aromatic rings and the pyridazine moiety play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,4-difluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its combination of fluorinated aromatic rings, a pyridazine core, and a sulfanylacetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-26-14-5-2-12(3-6-14)17-8-9-19(24-23-17)27-11-18(25)22-13-4-7-15(20)16(21)10-13/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECYHGPXIGWDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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